Electrochemical Redox Potential vs. 2-Diphenylphosphanyl-4-methylphenol
In a study of nickel complexes with 2,2′-bipyridine, the redox behavior of ortho-phosphinophenol derivatives was compared. The presence of 2-diphenylphosphoryl-4-methyl phenol (the P(V) oxide analog of the target compound) resulted in distinct electrochemical profiles compared to the P(III) phosphine derivative 2-diphenylphosphanyl-4-methylphenol [1]. Specifically, the oxide derivative exhibited a different reduction potential and did not form active polymerization catalysts under the same conditions, whereas the phosphine derivative led to active catalyst formation [1].
| Evidence Dimension | Electrochemical reduction potential and catalytic activity in ethylene polymerization |
|---|---|
| Target Compound Data | 2-diphenylphosphoryl-4-methyl phenol (P(V) oxide analog) showed no formation of active catalyst |
| Comparator Or Baseline | 2-diphenylphosphanyl-4-methyl phenol (P(III) phosphine) formed active catalysts |
| Quantified Difference | Qualitative difference: active vs. inactive catalyst formation |
| Conditions | [NiBr2(bpy)2] complex in electrochemical reduction experiments |
Why This Matters
The P(V) oxide form provides different redox behavior and catalytic outcomes compared to the P(III) phosphine, which is critical for selecting the appropriate ligand for a given catalytic system.
- [1] Yakhvarov, D. G., et al. (2015). Electrochemical properties and catalytic activity in the ethylene polymerization processes of nickel complexes with 2,2′-bipyridine in the presence of ortho-phosphinophenol derivatives. Russian Journal of Electrochemistry, 51(11), 1069–1078. View Source
